2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide
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Overview
Description
2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound is characterized by the presence of a benzimidazole ring, a cyanoethyl group, and a nitrophenylmethyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The cyanoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent. The nitrophenylmethyl group is often introduced via a Friedel-Crafts alkylation reaction using a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or cyano derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyanoethyl and nitrophenylmethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(1-Hydroxyethyl)benzimidazole: A derivative with a hydroxyethyl group, known for its antifungal properties.
1-(1H-Benzimidazol-2-yl)ethanol: Another derivative with potential therapeutic applications.
Uniqueness
2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide is unique due to the presence of both cyanoethyl and nitrophenylmethyl groups, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-10-5-11-23-17-9-4-2-7-15(17)22-18(23)12-19(25)21-13-14-6-1-3-8-16(14)24(26)27/h1-4,6-9H,5,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJPZBUVBNNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NC3=CC=CC=C3N2CCC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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